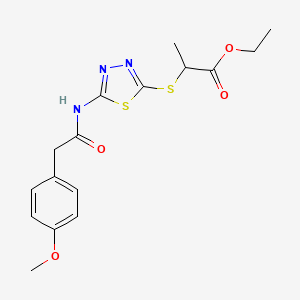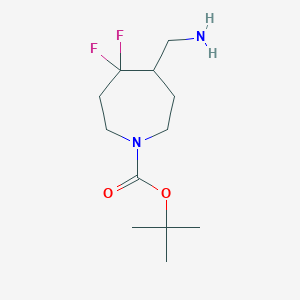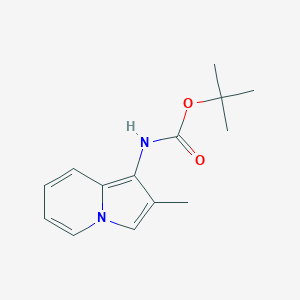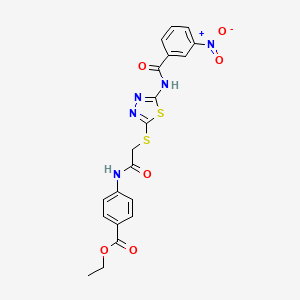
N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as Fluoromethoxymethylphenidate (F-MPH), is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of methylphenidate, a central nervous system stimulant commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. F-MPH has gained popularity in recent years due to its potential as a research chemical and its similarity to other stimulants such as cocaine and amphetamines.
Mecanismo De Acción
F-MPH works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, F-MPH enhances cognitive function and improves focus and attention.
Biochemical and Physiological Effects:
F-MPH has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, providing the body with extra energy. F-MPH has been found to have a longer duration of action than other stimulants, lasting up to 8 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using F-MPH in laboratory experiments is its similarity to other stimulants such as cocaine and amphetamines. This allows researchers to investigate the effects of these drugs on the brain and behavior without the legal and ethical issues associated with their use. However, F-MPH is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on F-MPH. One area of interest is its potential as a treatment for cognitive disorders such as ADHD and narcolepsy. Another area of research could be investigating its effects on the brain and behavior in comparison to other stimulants. Additionally, further studies could be conducted to determine the long-term effects of F-MPH on the brain and body.
Métodos De Síntesis
The synthesis of F-MPH involves the reaction of 4-fluoroamphetamine with 2-methoxy-5-methylphenyl-2-oxoacetate in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalamide derivative. The synthesis of F-MPH is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
F-MPH has been used in scientific research to investigate its potential as a central nervous system stimulant. It has been found to have similar effects to other stimulants such as cocaine and amphetamines, including increased alertness, concentration, and energy. F-MPH has also been studied for its potential as a treatment for ADHD and other cognitive disorders.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-3-8-16(24-2)15(11-12)21-18(23)17(22)20-10-9-13-4-6-14(19)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQDWDPIPULART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)
![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)



![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2814687.png)
![3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene](/img/structure/B2814688.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2814689.png)


![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2814695.png)
![1-benzyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814696.png)
![1,9-dimethyl-4-oxo-N-(4-(phenylamino)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2814697.png)